Dimethyl-(2-phenylethynyl-phenyl)-amine
Overview
Description
Dimethyl-(2-phenylethynyl-phenyl)-amine is an organic compound that belongs to the class of phenylacetylenes It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further substituted with a phenylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl-(2-phenylethynyl-phenyl)-amine can be synthesized through several methods. One common approach involves the Sonogashira cross-coupling reaction, where a phenylacetylene derivative is coupled with a halogenated aromatic compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine.
Another method involves the photoredox-catalyzed cascade annulation of methyl(2-(phenylethynyl)phenyl)sulfanes and methyl(2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides . This reaction proceeds under ambient temperature and provides moderate to good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira cross-coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-(2-phenylethynyl-phenyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethylene or phenylethane group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenylethylene or phenylethane derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Dimethyl-(2-phenylethynyl-phenyl)-amine has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of Dimethyl-(2-phenylethynyl-phenyl)-amine involves its interaction with molecular targets through various pathways:
Electrophilic Attack: The compound can undergo electrophilic attack at the ethynyl group, leading to cyclization reactions.
Radical Addition: Radical intermediates can add to the ethynyl group, forming new carbon-carbon bonds.
Functionalization: The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl(((phenylethynyl)phenyl)ethynyl)aniline: This compound is a regioisomer of Dimethyl-(2-phenylethynyl-phenyl)-amine and exhibits different spectroscopic properties due to variations in the substitution pattern.
Phenylacetylene Derivatives: Compounds like bis(phenylethynyl)benzene share structural similarities and are used in similar applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These features make it a valuable compound for designing novel materials and exploring new chemical reactivities.
Properties
IUPAC Name |
N,N-dimethyl-2-(2-phenylethynyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-17(2)16-11-7-6-10-15(16)13-12-14-8-4-3-5-9-14/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNXMZOHUOOUGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C#CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10413329 | |
Record name | DIMETHYL-(2-PHENYLETHYNYL-PHENYL)-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10413329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54655-08-2 | |
Record name | DIMETHYL-(2-PHENYLETHYNYL-PHENYL)-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10413329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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